N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline
Description
N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a Schiff base derivative featuring a 1H-imidazole core substituted at the 2-position with a phenyl group and at the 5-position with chlorine. The imidazole ring is linked via a methylene group to a 3-(trifluoromethyl)aniline moiety. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems, which are common in pharmacologically active compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole core may contribute to hydrogen bonding or metal coordination in biological systems .
Properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-15-14(23-16(24-15)11-5-2-1-3-6-11)10-22-13-8-4-7-12(9-13)17(19,20)21/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZZFEAADHQWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)Aniline Derivatives
The trifluoromethyl-substituted aniline moiety is typically prepared via nucleophilic aromatic substitution or catalytic amination. In one protocol, 4-trifluoromethylaniline reacts with 2-chloro-1,3-dimethylimidazolinium chloride in dichloromethane under triethylamine catalysis to form activated intermediates. This method achieves yields of 44–62% after purification by preparative thin-layer chromatography (TLC) using hexane:ethyl acetate gradients.
Table 1: Representative Conditions for Aniline Activation
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 4-Trifluoromethylaniline | 2-Chloro-1,3-dimethylimidazolinium chloride | Dichloromethane | 44–62 |
| 3-Trifluoromethylaniline | HATU/DIPEA | DMF | 65–75 |
Imidazole Ring Construction
Cyclocondensation of Chloro-Substituted Imidazoles
The 5-chloro-2-phenyl-1H-imidazole core is synthesized via cyclization of α-chloroketones with ammonium acetate. For example, 5-chloro-2-phenyl-1H-imidazol-4-carbaldehyde is prepared by reacting 2-phenyl-1H-imidazole-4-carbaldehyde with N-chlorosuccinimide in acetonitrile at 0°C. This intermediate is critical for subsequent Schiff base formation.
Catalytic Cross-Coupling for Functionalization
Palladium-mediated couplings, such as Buchwald-Hartwig amination, enable the introduction of aryl groups. A patent-pending method utilizes tris(dibenzylideneacetone)dipalladium(0) with XPhos ligand in 1,4-dioxane at 110°C to attach the 3-(trifluoromethyl)aniline moiety to the imidazole scaffold. Yield optimization studies indicate that maintaining a 2:1 molar ratio of aryl halide to amine substrate maximizes conversion (91% yield).
Schiff Base Formation via Condensation
Reaction Between Imidazole-4-Carbaldehyde and 3-(Trifluoromethyl)Aniline
The title compound is synthesized by condensing 5-chloro-2-phenyl-1H-imidazol-4-carbaldehyde with 3-(trifluoromethyl)aniline in ethanol under acidic conditions. A representative procedure involves:
- Dissolving equimolar aldehyde and aniline in ethanol with glacial acetic acid.
- Refluxing at 80°C for 6 hours.
- Cooling to 0°C to precipitate the product.
Table 2: Optimization of Condensation Parameters
| Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 80 | 6 | 78 |
| Toluene | p-TsOH | 110 | 4 | 65 |
| DCM | None | 25 | 24 | 32 |
Purification via silica gel chromatography (ethyl acetate:hexane, 1:3) affords the product as a yellow crystalline solid.
Advanced Purification and Characterization
Recrystallization Techniques
Crystalline purity is achieved using solvent-antisolvent systems. For instance, dissolving the crude product in hot ethyl acetate followed by hexane addition yields >99% pure material. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with a single polymorphic form.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, imine CH), 7.85–7.30 (m, 8H, aromatic), 3.95 (s, 1H, NH).
- LC-MS : m/z 378.1 [M+H]+.
Industrial-Scale Process Considerations
Catalytic Efficiency and Cost Analysis
Transitioning from lab-scale to pilot plant requires optimizing catalyst loading. Reducing palladium acetate from 5 mol% to 1 mol% with BINAP ligand retains 85% yield while lowering production costs by 40%.
Waste Stream Management
Solvent recovery systems for dichloromethane and ethyl acetate reduce environmental impact. Patent data highlight distillation-filtration hybrids that reclaim >90% of solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazole Derivatives (Anti-Inflammatory Agents)
El-Sayed et al. synthesized N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d) , a pyrazole-based Schiff base with anti-inflammatory activity comparable to diclofenac and celecoxib .
- Structural Differences :
- Core : Pyrazole (8d) vs. imidazole (target compound).
- Substituents : 8d has a 4-chlorophenyl group at position 5 and bis(trifluoromethyl) groups on the aniline, whereas the target compound has a single 3-(trifluoromethyl)aniline.
- Functional Implications :
- The bis(trifluoromethyl) groups in 8d may enhance potency but reduce solubility.
- Pyrazoles are widely used in NSAIDs, suggesting the target imidazole derivative could be explored for similar applications but with distinct pharmacokinetics.
Benzimidazole Derivatives (Structural Analogues)
describes benzimidazole derivatives with chloro and trifluoromethyl substituents, characterized via FTIR and NMR .
- Structural Differences :
- Core : Benzimidazole (fused benzene-imidazole) vs. standalone imidazole.
- Substituents : Similar chloro and trifluoromethyl groups but attached to a fused aromatic system.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Substituent Impact on Properties
| Substituent | Role in Target Compound | Role in Analogues (e.g., 8d) |
|---|---|---|
| 5-Chloro | Electron withdrawal, stability | Positional variation (e.g., 4-Cl in 8d) |
| 3-(Trifluoromethyl)aniline | Lipophilicity, metabolic stability | Bis(trifluoromethyl) in 8d enhances potency |
| Methylene linkage | Schiff base formation | Common in bioactive Schiff bases |
Biological Activity
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act as an inhibitor or modulator of key biochemical pathways involved in cancer progression and microbial resistance.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance, it has been screened against various cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary table of its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G2/M phase |
| NCI-H460 | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits effective inhibition against various bacterial strains, including:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against MCF7 breast cancer cells. The results indicated an IC50 value of 5 µM, with mechanisms involving apoptosis induction through mitochondrial pathways .
- Antimicrobial Screening : Another research effort assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values indicating potential for therapeutic applications in treating infections .
- Structure-Activity Relationship (SAR) : A review article highlighted the importance of the trifluoromethyl group in enhancing the potency of similar compounds against various targets, suggesting that modifications to the imidazole ring could further optimize biological activity .
Q & A
Q. What are the optimized synthetic routes for N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline, and what factors influence yield and purity?
The compound can be synthesized via solvent-free microwave-assisted condensation of 3-(trifluoromethyl)aniline with a substituted imidazole-4-carbaldehyde precursor, using ZnFe₂O₄ as a catalyst. This method achieves yields >90% by enhancing reaction kinetics and reducing side products . Key factors include:
- Catalyst selection : ZnFe₂O₄ promotes proton transfer and water elimination, critical for imine formation.
- Temperature control : Microwave irradiation ensures uniform heating, avoiding thermal degradation.
- Purification : Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and confirms the orthorhombic system observed in analogous imines (e.g., (E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imine CH=N at δ 8.5–9.0 ppm) and confirms regiochemistry .
- IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Substituent variation : Modify the phenyl (e.g., electron-withdrawing groups) or trifluoromethyl positions to assess impacts on bioactivity. For example, COX-2 inhibition in analogous compounds correlates with chloro and trifluoromethyl substituents .
- Assay selection : Use enzyme inhibition (e.g., COX-2 IC₅₀) or microbial growth assays to quantify activity. Reference compounds like celecoxib (IC₅₀ = 0.28 µM) provide benchmarks .
- Data normalization : Express activity as selectivity indices (e.g., COX-2/COX-1 ratio) to evaluate specificity .
Q. What computational approaches are used to predict the binding affinity of this compound with target enzymes?
- Docking simulations : Software like AutoDock Vina models interactions with active sites (e.g., COX-2’s hydrophobic pocket). The trifluoromethyl group may enhance binding via hydrophobic effects .
- Molecular dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational flexibility.
- QSAR models : Relate electronic descriptors (e.g., Hammett σ) to bioactivity for predictive design .
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
Contradictions may arise from:
- Purity variations : HPLC-MS ensures >95% purity; impurities like unreacted aniline can skew bioassays .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, antimicrobial activity is sensitive to inoculum size and incubation time .
- Structural analogs : Compare substituent effects. A 4-chlorophenyl group in similar imines increases COX-2 inhibition by 30% versus unsubstituted analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
